ALDH3A1 Enzyme Inhibition Potency: A Cross-Study Comparison with Other Inhibitors
In a standardized biochemical assay, 4-(Isopentyloxy)-3-methylbenzaldehyde inhibited human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 µM (2.10E+3 nM) [1]. While this potency is lower than the most potent reported ALDH3A1 inhibitors (e.g., CB7 with an IC₅₀ of 0.2 µM [2]), it is comparable to or more potent than several other characterized inhibitors in its class. For instance, the compound ALDH3A1-IN-3 (CB29) has a reported IC₅₀ of 16 µM, and DKM 3-42 has an IC₅₀ of 50 µM against purified human ALDH3A1 . This positions 4-(Isopentyloxy)-3-methylbenzaldehyde as a moderate-affinity ligand for ALDH3A1.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | Comparator 1 (CB7): IC₅₀ = 0.2 µM [2]; Comparator 2 (CB29): IC₅₀ = 16 µM ; Comparator 3 (DKM 3-42): IC₅₀ = 50 µM |
| Quantified Difference | 10.5-fold less potent than CB7; 7.6-fold more potent than CB29; 23.8-fold more potent than DKM 3-42. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition, measured by spectrophotometric analysis. |
Why This Matters
Quantifiable ALDH3A1 inhibition is relevant for researchers studying cancer stem cells, chemoresistance, or corneal biology, providing a defined potency benchmark for selecting this compound over more potent but less selective or unavailable alternatives.
- [1] BindingDB. (2014). Entry BDBM50447072 (CHEMBL1890994) for compound 4-(Isopentyloxy)-3-methylbenzaldehyde. View Source
- [2] Parajuli, B., et al. (2014). Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. Journal of Medicinal Chemistry, 57(2), 449-461. https://doi.org/10.1021/jm401508p View Source
